Home > Products > Screening Compounds P136986 > BETA-HYDROXYPROPYL-CYCLODEXTRIN
BETA-HYDROXYPROPYL-CYCLODEXTRIN - 177317-02-1

BETA-HYDROXYPROPYL-CYCLODEXTRIN

Catalog Number: EVT-1511825
CAS Number: 177317-02-1
Molecular Formula: C7H13NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-hydroxypropyl-cyclodextrin is synthesized from beta-cyclodextrin through etherification with propylene oxide. It falls under the classification of cyclodextrins, which are categorized as non-reducing sugars and are recognized for their ability to encapsulate guest molecules within their hydrophobic cavity.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-hydroxypropyl-cyclodextrin involves several key steps:

  1. Reagents: Beta-cyclodextrin, propylene oxide, a basic catalyst (such as sodium hydroxide or potassium hydroxide), and deionized water are used in specific molar ratios.
  2. Reaction Conditions: The reaction is conducted in a closed stainless steel autoclave at temperatures between 50°C and 90°C and pressures ranging from 0 to 0.6 MPa. The etherification reaction typically lasts for 2 to 4 hours.
  3. Post-Reaction Processing: Following the reaction, the mixture is neutralized, filtered, washed with ethanol, and extracted with acetone. The final product undergoes dialysis to purify beta-hydroxypropyl-cyclodextrin, achieving yields exceeding 70% based on the initial beta-cyclodextrin used .
Molecular Structure Analysis

Structure and Data

Beta-hydroxypropyl-cyclodextrin retains the characteristic toroidal shape of cyclodextrins but has hydroxypropyl groups substituting some of its hydroxyl groups. This modification enhances its solubility in water compared to native cyclodextrins.

  • Molecular Formula: C_{42}H_{70}O_{35}
  • Molecular Weight: Approximately 1,000 g/mol
  • Hydrophobic Cavity: The hydrophobic interior allows for the encapsulation of various guest molecules, making it useful in pharmaceutical applications.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-hydroxypropyl-cyclodextrin participates in various chemical reactions primarily involving guest molecule encapsulation. The most notable reactions include:

  • Inclusion Complex Formation: The compound can form stable inclusion complexes with a variety of hydrophobic drugs, enhancing their solubility and stability.
  • Modification Reactions: It can be further modified to create derivatives that improve its functionality in drug delivery systems or environmental applications .
Mechanism of Action

Process and Data

The mechanism by which beta-hydroxypropyl-cyclodextrin operates involves:

  1. Encapsulation: Hydrophobic drugs are encapsulated within the cyclodextrin cavity, shielding them from the aqueous environment.
  2. Release Mechanism: Upon dissolution, the drug is gradually released from the cyclodextrin complex, allowing for sustained release profiles that enhance therapeutic efficacy.
  3. Improved Bioavailability: This process significantly increases the bioavailability of poorly soluble drugs, making it a valuable tool in pharmaceutical formulations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Highly soluble in water due to hydroxypropyl substitution.
  • Stability: Exhibits good thermal stability and resistance to degradation under standard storage conditions.
  • pH Sensitivity: The solubility can vary with pH, making it suitable for targeted drug delivery applications.

Relevant Data

  • Melting Point: Typically ranges from 150°C to 160°C.
  • Appearance: White to off-white powder.
Applications

Scientific Uses

Beta-hydroxypropyl-cyclodextrin has a wide range of applications in various fields:

  1. Pharmaceuticals: Used as a solubilizing agent for poorly soluble drugs, enhancing their absorption and efficacy.
  2. Food Industry: Acts as a stabilizer for flavors and fragrances by encapsulating them.
  3. Environmental Science: Employed in wastewater treatment processes for removing pollutants through adsorption mechanisms.
  4. Cosmetics: Utilized in formulations to improve the stability and delivery of active ingredients .
Introduction to Beta-Hydroxypropyl-Cyclodextrin

Structural and Chemical Fundamentals of HP-β-CD

HP-β-CD maintains the fundamental truncated cone morphology characteristic of cyclodextrins, with a depth of 7.9 Å. The molecule comprises seven α-(1,4)-linked D-glucopyranose units, with hydroxypropyl groups (-CH₂CHOHCH₃) substituting the primary and secondary hydroxyl groups. This derivatization profoundly alters its physicochemical behavior through three key mechanisms:

  • Steric Disruption: Hydroxypropyl groups sterically hinder the formation of intramolecular hydrogen bonds between C2-OH and C3-OH groups of adjacent glucose units, a key factor in the limited aqueous solubility of native β-cyclodextrin (18.5 g/L at 25°C). HP-β-CD achieves dramatically enhanced solubility (>500 g/L) while retaining the cavity dimensions of β-cyclodextrin (internal diameter: 6.0–6.5 Å) [1] [4].

  • Electronic Effects: The electron-donating hydroxypropyl substituents increase the electron density within the cavity, strengthening hydrophobic interactions and van der Waals forces with guest molecules. This enhances complexation efficiency compared to the parent molecule [1].

  • Conformational Flexibility: Partial substitution reduces molecular rigidity, allowing adaptive conformational changes that optimize host-guest binding. Molecular dynamics simulations reveal increased mobility at substitution sites, facilitating "induced fit" complexation [1].

Table 1: Structural Parameters of Cyclodextrins

Parameterα-CDβ-CDγ-CDHP-β-CD
Glucose Units6787 (derivatized)
Cavity Diameter (Å)4.7–5.36.0–6.57.5–8.36.0–6.5
Cavity Depth (Å)7.97.97.97.9
Water Solubility (g/100mL, 25°C)14.51.8523.2>50
Binding Constant Range (M⁻¹)10²–10³10²–10⁵10²–10⁴10³–10⁶

HP-β-CD forms inclusion complexes through thermodynamic driving forces where hydrophobic guest molecules displace energetically unfavorable water molecules from the cavity. The complexation constant (Kcomplex = [HP-β-CD•Guest]/[HP-β-CD][Guest]) typically ranges from 10³–10⁶ M⁻¹, with values >10⁵ M⁻¹ indicating particularly strong binding capable of significantly altering drug pharmacokinetics [1] [6]. Experimentally, binding constants are determined through phase solubility studies, NMR titration, or isothermal titration calorimetry [1].

Historical Evolution and Development of Cyclodextrin Derivatives

The development of HP-β-CD emerged from over a century of cyclodextrin research:

  • 1891: French chemist Antoine Villiers first described cyclodextrins during bacterial starch digestion studies, initially naming them "cellulosine" due to their cellulose-like properties [4] [9].
  • 1903–1911: Franz Schardinger identified and crystallized α-dextrin and β-dextrin (later renamed cyclodextrins), establishing their production via Bacillus macerans [4] [9].
  • 1930s–1940s: Karl Freudenberg elucidated the cyclic structure of α- and β-cyclodextrins, while Dexter French developed purification methods and determined precise molecular weights [1] [9].
  • 1950s: Friedrich Cramer pioneered inclusion complex research, demonstrating cyclodextrins' molecular encapsulation capabilities and coining the term "cyclodextrins" [1] [9].
  • 1960s–1970s: Industrial-scale production commenced in Japan and Hungary, reducing costs and enabling commercial applications. Chemical modification strategies emerged to overcome β-cyclodextrin's nephrotoxicity and solubility limitations [1] [4].
  • 1970s–1980s: Systematic development of hydroxyalkyl derivatives began, with HP-β-CD emerging as a leading candidate due to its optimal combination of solubility enhancement (50+ g/100mL), complexation efficiency, and reduced renal toxicity compared to parent β-CD [3] [7].
  • 1990s–Present: HP-β-CD received regulatory approvals (FDA/EMA) as a pharmaceutical excipient, now featured in over 50 marketed drugs. Recent advances focus on targeted delivery systems and highly substituted derivatives with tuned properties [5] [10].

The evolution from fundamental discovery to engineered derivative exemplifies rational molecular design—HP-β-CD represents the optimization of β-cyclodextrin's inherent properties through strategic chemical modification [4] [9].

Significance of HP-β-CD in Modern Pharmaceutical and Material Sciences

HP-β-CD's multifunctional capabilities have established it as a formulation cornerstone addressing critical challenges:

Pharmaceutical Sciences:

  • Solubility Enhancement: Increases aqueous solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs by 10- to 1000-fold through inclusion complexation, enabling oral bioavailability of otherwise insoluble actives (e.g., antifungal agents, chemotherapeutics) [3] [5].
  • Stabilization: Protects labile molecules (e.g., prostaglandins, proteins, oxygen-sensitive compounds) against hydrolysis, oxidation, and photodegradation by sequestering them within the hydrophobic cavity [5].
  • Taste/Odor Masking: Forms non-covalent complexes with bitter drugs (e.g., antibiotics) and malodorous compounds, improving patient compliance in oral formulations [10].
  • Excipient Versatility: Approved for multiple administration routes: oral (unlimited), intravenous (HP-β-CD), topical, and nasal. Particularly valuable in pediatric and geriatric formulations where solubility and palatability are critical [3] [7].

Table 2: Global Patent Trends for Cyclodextrin Pharmaceutical Technologies (1983–2019)

PeriodTotal PatentsAvg. Patents/YearDominant Applications
1983–20001256.9Oral formulations, basic solubilization
2001–200741058.7Parenteral solutions, ocular delivery
2008–20191463122.0Targeted delivery, nanotechnology hybrids, multifunctional systems

Material Sciences:

  • Heritage Conservation: 1–2% HP-β-CD solutions consolidate deteriorated vegetable-tanned leather artifacts by penetrating collagen fibers and forming stabilizing complexes, improving tensile strength by 30–40% without altering visual properties [8].
  • Cosmetic Engineering: Functions as a molecular carrier for fragrances and active ingredients (e.g., retinol, vitamins), enhancing skin penetration and stability in emulsions. Reduces irritation potential of actives through controlled release [10].
  • Environmental Remediation: The hydrophobic cavity effectively traps organic pollutants (e.g., phenols, pesticides) in water treatment systems, with complexation constants up to 10⁵ M⁻¹ enabling efficient contaminant removal [1].
  • Analytical Chemistry: Serves as a chiral selector in capillary electrophoresis and HPLC stationary phases, resolving enantiomers through differential inclusion complexation [3] [6].

The exponential growth in HP-β-CD patents—particularly from 2001–2007 with 58.7 patents/year—demonstrates its expanding technological impact beyond traditional pharmaceutical applications into nanotechnology, diagnostics, and functional materials [5] [10].

Properties

CAS Number

177317-02-1

Product Name

BETA-HYDROXYPROPYL-CYCLODEXTRIN

Molecular Formula

C7H13NO3

Synonyms

BETA-HYDROXYPROPYL-CYCOLDEXTRIN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.